Teurilene

Beschreibung

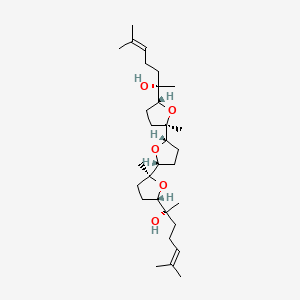

Structure

3D Structure

Eigenschaften

CAS-Nummer |

96304-92-6 |

|---|---|

Molekularformel |

C30H52O5 |

Molekulargewicht |

492.7 g/mol |

IUPAC-Name |

(2R)-2-[(2S,5S)-5-[(2R,5S)-5-[(2R,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-6-methylhept-5-en-2-ol |

InChI |

InChI=1S/C30H52O5/c1-21(2)11-9-17-27(5,31)23-15-19-29(7,34-23)25-13-14-26(33-25)30(8)20-16-24(35-30)28(6,32)18-10-12-22(3)4/h11-12,23-26,31-32H,9-10,13-20H2,1-8H3/t23-,24+,25+,26-,27+,28-,29-,30+ |

InChI-Schlüssel |

LICDBSWLYVFNPL-DSIUGFRJSA-N |

SMILES |

CC(=CCCC(C)(C1CCC(O1)(C)C2CCC(O2)C3(CCC(O3)C(C)(CCC=C(C)C)O)C)O)C |

Isomerische SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@](O1)(C)[C@@H]2CC[C@@H](O2)[C@@]3(CC[C@H](O3)[C@@](C)(CCC=C(C)C)O)C)O)C |

Kanonische SMILES |

CC(=CCCC(C)(C1CCC(O1)(C)C2CCC(O2)C3(CCC(O3)C(C)(CCC=C(C)C)O)C)O)C |

Synonyme |

teurilene |

Herkunft des Produkts |

United States |

Synthetic Chemistry Approaches to Teurilene and Its Analogs

Retrosynthetic Strategies for Teurilene Polyether Framework Construction

Retrosynthetic analysis of this compound often converges on strategies that leverage cascade cyclizations, reflecting its proposed biosynthetic pathway. A prominent approach involves epoxide-opening cascades, which can be initiated by specific chemical reactions. For instance, Nicholas reactions have been employed to trigger these cascades, providing a controlled initiation point for polyepoxide ring-opening. This strategy aims to mimic the natural process of polyether formation from squalene (B77637) polyepoxides. rsc.orgresearchgate.netresearchgate.netnih.gov

Early investigations into this compound's synthesis, such as those by Shirahama and co-workers, initially pursued a stepwise construction of the THF rings. rsc.orgscispace.com However, later advancements led to improved routes involving simultaneous double oxidation-cyclization, aiming for greater efficiency. rsc.org The concept of a bidirectional approach, where molecular symmetry is exploited for the concurrent formation of multiple rings, has also been considered, particularly in the context of structurally related compounds like eurylene (B1198115), utilizing rhenium(VII) and chromium(VI) oxidative cyclizations. rsc.orgbeilstein-journals.orgbeilstein-journals.org This highlights the general strategic thinking applied to complex polyether natural products.

Total Synthesis Methodologies and Challenges

The total synthesis of this compound is a formidable task due to the need to precisely control the formation of its multiple stereocenters and fused THF rings. Key challenges include achieving high regio- and stereoselectivity, especially in cascade reactions, and the efficient installation of complex functionalities. rsc.orgresearchgate.netrsc.org

Epoxidation-cyclization sequences represent a fundamental approach for constructing cyclic ether systems. The first total synthesis of this compound, reported by Shirahama and co-workers, relied on a vanadium(V)-promoted epoxidation-ring-opening sequence applied to substituted alkenols. rsc.orgresearchgate.net This methodology enabled the stereoselective, step-by-step construction of both cis- and trans-2,5-disubstituted THF rings found in this compound. researchgate.net The general principle involves the formation of an epoxide intermediate, which then undergoes intramolecular cyclization, often triggered by an acid or Lewis acid, to form the desired cyclic ether. This approach has also been applied in the synthesis of other polyether natural products, such as membranacin, where a Sharpless epoxidation yielded an oxirane that was subsequently trapped intramolecularly by a remote hydroxyl group. beilstein-journals.orgbeilstein-journals.org

Oxidative cyclization protocols are powerful tools for the direct formation of THF rings from unsaturated precursors, often establishing multiple stereocenters in a single step.

Various transition metals in high oxidation states have been employed to mediate the oxidative cyclization of polyenes or related substrates, leading to the formation of polyether frameworks.

Rhenium(VII) (Re(VII)) : Rhenium(VII)-catalyzed oxidative cyclizations have proven effective in this compound synthesis. Morimoto and co-workers utilized Re(VII)-catalysis for a double oxidative cyclization of a Cs-symmetric bis-epoxide precursor, furnishing this compound in 29% yield. This reaction exhibited high stereoselectivity, predominantly yielding the trans-isomer. researchgate.netbeilstein-journals.orgbeilstein-journals.org Re(VII) catalysis has also been instrumental in the synthesis of related oxasqualenoids like eurylene. rsc.orgbeilstein-journals.orgbeilstein-journals.org

Manganese(VII) (Mn(VII)) : Permanganate (Mn(VII))-mediated oxidative cyclizations of 1,5-diene precursors are known to exclusively yield cis-THF adducts. rsc.org The Brown group successfully applied Mn(VII)-promoted oxidative cyclization to prepare cis- and trans-THF fragments of eurylene, achieving good yields and diastereomeric ratios. researchgate.netbeilstein-journals.org

Osmium(VIII) (Os(VIII)) : Osmium tetroxide (OsO4)-catalyzed oxidative cyclization under acidic conditions has been utilized to establish bis-THF systems, as seen in the synthesis of cis-sylvaticin, yielding the product in 77% yield as a single diastereoisomer. beilstein-journals.orgbeilstein-journals.org Os(VIII) is particularly effective for the formation of cis-THF-diols. rsc.orgresearchgate.netsoton.ac.ukscispace.com Computational studies indicate that strong acid promotes the cyclization of the Os(VI) dioxoglycolate intermediate by protonating an oxo ligand, leading to more electrophilic species and favoring cyclization over dihydroxylation. soton.ac.ukscispace.com

Ruthenium(VIII) (Ru(VIII)) : Ruthenium tetroxide (RuO4) catalyzed direct oxidative cyclization is a potent method for the diastereoselective preparation of THF diols from simple achiral 1,5-diene starting materials. researchgate.net While early reports indicated mixtures of cis and trans THF-diol products, soton.ac.uk Ru-mediated oxidative cyclization of 1,5-dienes is a practical approach for synthesizing 2,5-dihydroxyalkyl-substituted THF-diols found in many natural products. rsc.org

Chromium(VI) (Cr(VI)) : Chromium(VI) has been employed as an oxidant for the synthesis of cis-THF motifs, notably in the total synthesis of eurylene by the Morimoto group. rsc.orgbeilstein-journals.orgbeilstein-journals.org Cr(VI) oxo species have also been used for oxidative cyclization of 5,6-dihydroxyalkenes. soton.ac.uk

Vanadium(V) (V-catalyzed) : As mentioned, the first total synthesis of this compound by Shirahama and co-workers utilized vanadium(V)-promoted epoxidation-ring-opening sequences. rsc.orgresearchgate.net

Cobalt(II) (Co-catalyzed) : Cobalt-catalyzed cyclization reactions have been successfully applied in the synthesis of trans-disubstituted THF rings, such as in the total synthesis of amphidinolide F. beilstein-journals.orgbeilstein-journals.org Co(II)-mediated type B' oxidative cyclizations have also been used for other acetogenins (B1209576) like mucocin (B1229987) and bullatacin. beilstein-journals.org

The following table summarizes key metal-mediated oxidative cyclization reactions and their outcomes for THF ring formation:

Table 1: Metal-Mediated Oxidative Cyclizations for THF Ring Formation

| Metal Catalyst | Precursor Type | THF Stereochemistry | Yield/Diastereoselectivity | Reference |

| Re(VII) | Bis-epoxide | trans-selective | 29% (this compound) | beilstein-journals.orgbeilstein-journals.org |

| Mn(VII) | 1,5-dienes | cis-exclusive | Good yields, d.r. (Eurylene fragments) | rsc.orgresearchgate.netbeilstein-journals.org |

| Os(VIII) | 1,5-dienes | cis-selective | 77% (cis-Sylvaticin) | beilstein-journals.orgbeilstein-journals.org |

| Ru(VIII) | 1,5-dienes | Diastereoselective | High yields, excellent d.r. | researchgate.netrsc.org |

| Cr(VI) | Alkenols | cis-selective | (Eurylene) | rsc.orgbeilstein-journals.org |

| V(V) | Substituted alkenols | cis- and trans-selective | (this compound) | rsc.orgresearchgate.net |

| Co(II) | 5-hydroxyalkene | trans-selective | High yield (Amphidinolide F) | beilstein-journals.orgbeilstein-journals.org |

Achieving precise stereocontrol is paramount in the synthesis of this compound, which contains both cis- and trans-2,5-disubstituted THF rings. rsc.org The choice of metal catalyst and reaction conditions significantly influences the stereochemical outcome.

For instance, Morimoto's Re(VII)-catalyzed double oxidative cyclization in this compound synthesis showed high stereoselectivity for the trans-isomer. beilstein-journals.orgbeilstein-journals.org In contrast, Mn(VII)-mediated oxidation of 1,5-dienes typically leads to cis-THF adducts exclusively. rsc.org Similarly, Os(VIII) and Ru(VIII) catalysts are known for their ability to form cis-THF-diols with high diastereoselectivity. researchgate.netsoton.ac.ukscispace.com

The stereochemical outcome is often correlated with the geometry of the starting material's double bond. beilstein-journals.org Mechanistic proposals for these oxidative cyclizations, particularly for permanganate, osmium, and ruthenium, involve (3+2) suprafacial additions of the metal-oxo species across the olefinic double bonds. soton.ac.uk Furthermore, the presence of strong acid can influence the stereoselectivity and efficiency by promoting the cyclization of intermediates, such as the Os(VI) dioxoglycolate, to more electrophilic species, thereby favoring cyclization over other oxidation pathways. soton.ac.ukscispace.com

Biomimetic epoxide-opening cascade cyclizations are a highly efficient and elegant strategy for constructing poly-oxacyclic natural products, including this compound. researchgate.netrsc.org This approach directly mimics the proposed biosynthetic pathway of squalene-derived polyethers. rsc.orgresearchgate.netresearchgate.netnih.gov

Martín and co-workers developed a mild and effective cascade route to the this compound oxatricyclic ring system. rsc.orgrsc.org Their strategy involved a Nicholas reaction to trigger the cascade. Specifically, exposure of a dicobalt hexacarbonyl-complexed propargylic alcohol to silica (B1680970) gel in dichloromethane (B109758) provided the acidic medium necessary to promote ionization, epoxonium ion formation, and the subsequent cascade cyclization of a tris-epoxide. rsc.orgrsc.org This remarkable one-step process yielded the three furan (B31954) rings present in this compound in excellent yield. researchgate.net

Another example of this strategy is the oxidative epoxide-opening cyclization approach to lactodehydrothyrsiferol reported by the Floreancig group. rsc.orgrsc.org A key challenge in these biomimetic cascades is controlling the regioselectivity, as exo ring-opening is often kinetically favored over endo ring-opening. rsc.org Researchers like Lindel (1995) and Franck have also contributed to the understanding and application of similar cascade reactions in their studies towards this compound synthesis. nih.gov The Hoye group's examination of diepoxides, reminiscent of those required for the central THF ring of this compound, further underscores the importance of this biomimetic strategy. nih.gov

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers.

Synthesis of this compound-Related Scaffolds and Structural Analogs

Stereochemical Considerations in Analog Synthesis

The synthesis of this compound and its analogs presents significant stereochemical challenges due to the presence of multiple stereogenic centers within their complex polyether structures. This compound, a squalene-derived cytotoxic polyether, features three tetrahydrofuran (B95107) (THF) rings and eight stereogenic centers. Despite this complexity, this compound is notably a meso compound, possessing inherent mirror symmetry (Cs), which renders it achiral. The complete stereochemical features of this compound have been unequivocally established through X-ray crystallographic studies. rsc.org

Synthetic strategies often draw inspiration from the proposed biosynthesis of this compound, which is believed to originate from squalene polyepoxide cyclization via epoxide-opening cascades. rsc.org This biomimetic approach guides the design of stereoselective synthetic routes. Key stereochemical control elements are critical in achieving the desired configurations in this compound and its analogs:

E-alkene geometry in the isoprenoid chain of precursors.

Threo configuration in vicinal diols.

Anti-periplanar alignment of reacting hydroxyl groups, which minimizes steric hindrance during cyclization.

The geometry of double bonds in the acyclic squalene precursor, which exquisitely controls the resultant stereochemistry in epoxides. rsc.org

The presence of chiral hydroxyl groups , which can play a crucial role in directing the stereochemical outcomes during the reaction sequence. rsc.org

Various cyclization methods have been explored to achieve precise stereocontrol over the formation of the THF rings:

Oxidative Cyclization: This is a valuable synthetic method for the (dia)stereoselective preparation of substituted tetrahydrofurans. beilstein-journals.orgresearchgate.net

Rhenium(VII)-catalyzed oxidative cyclization: Morimoto and co-workers employed a two-directional approach utilizing Re(VII)-catalysis for the stereoselective synthesis of this compound. This double oxidative cyclization was observed to proceed with high stereoselectivity for the trans-isomer in a specific ring-forming reaction. beilstein-journals.org

Osmium tetroxide-catalyzed oxidative cyclization: Under acidic conditions, this method has been shown to yield bis-THF products as a single diastereoisomer. beilstein-journals.org

Vanadium(V)-catalyzed oxidation-cyclization: This approach has been used for the stereoselective and step-by-step construction of 2,5-cis- and 2,5-trans-tetrahydrofuran rings, with observed stereoselectivities varying based on the precursor structure (e.g., 4-substituted 4-en-1-ol versus 5-substituted 4-en-1-ol). researchgate.net

Permanganate-mediated oxidative cyclization: This method efficiently provides cis-2,5-disubstituted THF diols. The facial selectivity during cyclization can be induced by incorporating chiral auxiliaries such as (2R)-10,2-camphorsultam, (S)-4-benzyloxazolidin-2-one, and (–)-8-phenylmenthol. researchgate.net

Nicholas Reaction: This reaction has been utilized to control the initiation of polyepoxide ring-opening cascades, enabling the efficient formation of the three furan rings of this compound in a single step with excellent yield. researchgate.net

While this compound's achiral nature means the focus for its total synthesis is primarily on diastereoselectivity, the synthesis of chiral analogs like eurylene necessitates enantioselective approaches. For instance, the enantioselective formal synthesis of eurylene has involved strategies such as Sharpless asymmetric epoxidation and the use of the Oppolzer sultam chiral auxiliary to control absolute stereochemistry. rsc.orgresearchgate.net

The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. For example, achieving specific trans versus cis stereochemistry in THF rings can be challenging, and factors such as the transition metal catalyst (e.g., Ru vs. Re) or solvent composition can dictate the final diastereomeric ratio. beilstein-journals.org

Table 1: Stereochemical Outcomes in this compound and Analog Synthesis Approaches

| Synthetic Method / Catalyst | Precursor Type | THF Ring Stereochemistry | Stereoselectivity | Reference |

| Re(VII)-catalyzed oxidative cyclization | CS-symmetric bis-epoxide | trans-isomer (specific ring) | High stereoselectivity | beilstein-journals.org |

| Osmium tetroxide-catalyzed oxidative cyclization | Tetraene | Bis-THF (single diastereoisomer) | Single diastereoisomer | beilstein-journals.org |

| Vanadium(V)-catalyzed oxidation-cyclization | 4-substituted 4-en-1-ol | 2,5-cis- and 2,5-trans-THF | Different stereoselectivities | researchgate.net |

| Permanganate-mediated oxidative cyclization | 1,5-diene precursors | cis-2,5-disubstituted THF diols | Facial selectivity induced by chiral auxiliaries | researchgate.net |

| Nicholas reaction (epoxide-opening cascade) | Polyepoxide | Three furan rings | Excellent yield in one step | researchgate.net |

Molecular and Cellular Mechanisms of Teurilene Action Non Clinical Focus

Investigation of Ionophoric Properties and Metal Binding Tendency

Teurilene, along with other polyethers such as eurylene (B1198115) and Annonaceous acetogenins (B1209576), is suggested to exhibit ionophoric properties. nih.gov This inherent characteristic enables a tendency for metal binding with physiologically important metallic cations. nih.govplantaedb.com The ability of these oxasqualenoids to bind metal ions is hypothesized to contribute to their observed cytotoxic potency. A correlation between the capacity for ion transport across liposomal membranes (composed of egg phosphatidylcholine) and cytotoxicity has been reported. nih.gov In the context of synthesis, metal-oxo-promoted oxidative cyclizations are commonly employed in the formation of the 2,5-disubstituted THF rings found in both eurylene and this compound. nih.gov General methodologies for investigating metal binding to proteins, which could be relevant for understanding such interactions, include techniques like UV, circular dichroism (CD), extended X-ray absorption fine structure (EXAFS), perturbed angular correlation (PAC), and nuclear magnetic resonance (NMR) spectroscopy. plantaedb.com

Cellular-Level Mechanistic Studies (Excluding Human Clinical Outcomes)

This compound demonstrates notable bioactivity at the cellular level, primarily through its cytotoxic effects in various experimental systems. nih.govnih.gov

Induction of Apoptosis via Mitochondrial Pathways in Research Models

This compound exhibits prominent cytotoxic effects on KB cells, which are human cervical cancer cells. nih.govnih.gov Inducing apoptosis, a form of programmed cell death, is a critical strategy to control the proliferation of cancer cells. researchgate.net The mitochondrial pathway, also known as the intrinsic apoptotic pathway, is activated by a wide array of cellular stresses and involves the disruption of the mitochondrial outer membrane integrity. researchgate.netresearchgate.net This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. Cytochrome c then binds to apoptotic protease activating factor-1 (Apaf1), forming a complex with pro-caspase-9. This complex activates caspase-9, which subsequently triggers the activation of executioner caspases, including caspase-3, -6, and -7, ultimately culminating in cell death. researchgate.netresearchgate.netnih.govnih.gov While the precise details of this compound's interaction with the mitochondrial apoptotic pathway are under investigation, its observed cytotoxicity suggests that its mechanism of action may involve the disruption of cellular processes critical for cancer cell survival, consistent with the general mechanisms of natural product-induced apoptosis. nih.govresearchgate.net

Disruption of Cellular Processes Critical for Survival in Experimental Systems

Beyond inducing apoptosis, this compound's mechanism of action may involve the disruption of other cellular processes essential for the survival of cancer cells. nih.gov Research indicates that this compound can induce cell-cycle arrest, specifically in the G0/G1 phase, in experimental systems. Cell cycle arrest is a common mechanism by which cytotoxic compounds inhibit cell proliferation, preventing cells from dividing and replicating.

Comparative Analysis of this compound's Bioactivity Profile with Structurally Related Oxasqualenoids in Cellular Models

This compound's distinct structural features, including its three adjacently linked 2,5-disubstituted THF rings and meso symmetry, contribute to its unique bioactivity profile when compared to structurally related oxasqualenoids. nih.govnih.govsysrevpharm.org For instance, eurylene, another oxasqualenoid, possesses two non-adjacently linked cis- and trans-2,5-disubstituted THF rings and is a chiral molecule. nih.gov

Comparative studies in cellular models reveal differences in their cytotoxic activities:

this compound demonstrates significant cytotoxic activity against KB cells (human cervical cancer cells). nih.govnih.govsysrevpharm.org

14-deacetyl eurylene, a related compound, also exhibits remarkable cytotoxic activity against KB cells. nih.gov

Eurylene has been reported to show cytotoxicity against lymphocytic leukemia. nih.gov

The efficacy of this compound appears to be more pronounced in certain epithelial cancer models, while eurylene's effects have been noted in lymphocytic leukemia, highlighting the impact of structural variations on their respective bioactivity profiles. nih.gov Other polyether squalene (B77637) derivatives, such as thyrsenol A and B, have also shown high activity against murine lymphoid neoplasm P-388 cells. sysrevpharm.org

Table 1: Comparative Cytotoxicity of this compound and Related Oxasqualenoids

| Compound | Cell Line Tested | IC50 (µg/mL) | Primary Bioactivity Noted |

| This compound | KB cells | 7.0 | Cytotoxicity in epithelial cancers nih.govnih.govsysrevpharm.org |

| 14-deacetyl eurylene | KB cells | 0.52 | Cytotoxicity nih.gov |

| Eurylene | Lymphocytic leukemia | Not specified | Cytotoxicity in lymphocytic leukemia nih.gov |

| Thyrsenol A & B | Murine lymphoid neoplasm P-388 cells | Not specified | High activity sysrevpharm.org |

Exploration of this compound's Interactions with Biochemical Pathways

Understanding how this compound interacts with biochemical pathways is crucial for elucidating its mechanisms of action. A range of methodologies is employed to investigate such pathway modulation.

Methodologies for Investigating Pathway Modulation

Investigating the modulation of biochemical pathways by compounds like this compound involves a combination of advanced experimental and computational techniques:

Omics Approaches: Pathway enrichment analysis is a standard computational method for interpreting large-scale "omics" datasets, including transcriptomics, proteomics, metabolomics, epigenomics, genome-wide association studies (GWAS), and single-cell RNA sequencing (scRNA-seq). This approach identifies biological pathways that are statistically enriched within a given dataset, providing a holistic view of how compounds influence cellular functions. The integration of multi-omics data offers a more comprehensive understanding by revealing how genotypes influence phenotypes and identifying molecular mediators at different biological levels.

Computational Methodologies: In silico modeling, particularly Physiologically-Based Pharmacokinetic (PBPK) models, can predict potential interactions by integrating detailed data on human physiology, enzyme, and transporter abundance. Artificial intelligence (AI) and machine learning (ML) methods, including similarity-based, network-based, and deep learning approaches, are increasingly used to analyze chemical structures, pharmacological profiles, and pathway information to predict compound interactions and their effects on biochemical pathways. Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of biomolecules at an atomic level, offering insights into conformational changes and molecular interactions that underpin pathway modulation.

In Vitro Studies: These studies are fundamental for identifying the metabolites formed from a compound and the specific enzymes responsible for its metabolism. They also help in screening for potential enzyme inhibition or induction, providing crucial information on how a compound might interact with or modulate metabolic pathways.

Advanced Methodologies for Teurilene Research

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic methods are indispensable tools in organic chemistry for determining the molecular structure, connectivity, and three-dimensional arrangement of compounds. For a complex molecule like Teurilene, a combination of techniques is typically employed to gather complementary information.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the most powerful structural method for the unambiguous determination of the three-dimensional structures of molecules nih.gov. While routine diffraction experiments readily provide the relative configuration of all stereogenic centers within a molecule, the determination of absolute configuration presents a greater challenge nih.govresearchgate.net. However, advancements in X-ray crystallography, particularly through the use of anomalous diffraction, allow for the confident assignment of absolute stereochemistry, even for compounds where oxygen is the heaviest atom, provided high-quality crystals are obtained researchgate.netmit.edu. The structure of this compound has been confirmed by X-ray analysis, which also contributed to establishing its 'horse shoe' molecular conformation researchgate.netugr.es.

Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is vital for determining the precise molecular weight and elemental composition of a compound bu.edu.eg. HRMS provides an accurate molecular formula, which is a fundamental piece of information for structural determination bu.edu.eg. In addition to molecular identity, MS provides valuable structural information through fragmentation patterns. When a molecule is ionized, it can break into smaller, characteristic charged fragments. The analysis of these fragmentation patterns, which often follow predictable pathways based on bond strengths and stability of resulting ions, helps in piecing together the molecular structure bu.edu.eguni-saarland.demsu.edulibretexts.org. Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed in the characterization of this compound researchgate.net.

Application of Other Spectroscopic Techniques for Molecular Interactions (e.g., FTIR, CD, THz spectroscopy for protein dynamics)

Beyond the primary techniques for structural elucidation, other spectroscopic methods can provide insights into molecular interactions and dynamics, which are relevant for understanding the behavior of complex molecules like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy is widely used to identify functional groups and chemical bonds within a molecule by measuring the absorption or emission of infrared light chemmethod.comcontractlaboratory.comresearchgate.net. It can detect intermolecular interactions by observing changes in vibrational frequencies or intensities, providing evidence for hydrogen bonding or other associations conicet.gov.arosti.govjournalijbcrr.com.

Circular Dichroism (CD) Spectroscopy is an analytical technique specifically used to investigate the structures of chiral molecules, such as this compound with its multiple chiral centers creative-proteomics.comzoologytalks.comharvard.edu. It measures the differential absorption of left- and right-circularly polarized light. CD spectra can provide information about conformational changes and molecular interactions, including those between a chiral molecule and other species creative-proteomics.comzoologytalks.comnih.govaps.org.

Terahertz (THz) Spectroscopy is an emerging technique, particularly useful for studying molecular dynamics and intermolecular vibrations in the low-frequency range (0.1–15 THz) spectroscopyeurope.commdpi.comuniroma1.it. It can provide information on collective modes and intramolecular hydrogen bond networks, and has shown promise in studying protein dynamics and hydration layers around biomolecules spectroscopyeurope.commdpi.comuniroma1.itnih.govresearchgate.net. While primarily highlighted for protein dynamics, its ability to probe intermolecular vibrations makes it potentially relevant for understanding the dynamic behavior and interactions of other complex organic molecules.

Computational Chemistry and Molecular Modeling

Computational chemistry, especially Density Functional Theory (DFT), complements experimental spectroscopic methods by providing theoretical insights into molecular properties, reaction pathways, and energy landscapes.

Density Functional Theory (DFT) for Reaction Energetics and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method employed to investigate the electronic structure and properties of atoms, molecules, and condensed phases wikipedia.org. In the context of complex organic compounds like this compound, DFT is invaluable for studying reaction energetics, identifying intermediates, and characterizing transition states osti.govcore.ac.ukugr.esarxiv.org. By calculating the potential energy surfaces, DFT can predict the feasibility and pathways of chemical transformations, providing a deeper understanding of the underlying reaction mechanisms osti.govcore.ac.ukarxiv.org. This computational approach allows researchers to explore various reaction channels and evaluate the relative energies of different stationary points (reactants, products, intermediates, and transition states), which is crucial for rationalizing observed chemical behaviors and designing new synthetic routes for complex molecules.

Experimental Design and Validation in this compound Synthesis and Biological Evaluation

Application of Statistical Tools for Data Interpretation

The interpretation of data in this compound research, particularly concerning its biological activities, relies heavily on robust statistical analysis. Statistical tools are crucial for ensuring the reliability and validity of research findings, especially when dealing with complex biological datasets and potential variability in experimental conditions.

In Vitro and Preclinical Model Systems (Excluding Human Clinical Trials)

Research on this compound's biological activities primarily utilizes in vitro and preclinical model systems to elucidate its mechanisms of action and evaluate its potential therapeutic applications. These models are critical for initial screening and detailed investigation before any human clinical trials.

Cell-based assays are fundamental for investigating the mechanistic actions of this compound due to their ability to provide direct insights into cellular responses under controlled conditions. These assays measure key cellular functions such as proliferation, cytotoxicity, and signal transduction, which are essential for understanding how a compound affects biological processes. omu.ac.jp

This compound has demonstrated notable cytotoxic activity in various cell lines. Specifically, it exhibits remarkable cytotoxic activity against KB cells (human oral epidermoid carcinoma cells), with an IC50 value of 7.0 μg mL−1. preprints.orgacs.org This finding highlights its potential as an anticancer agent.

Beyond cytotoxicity, this compound has also shown anti-inflammatory activity. Research indicates that this compound exhibits anti-inflammatory effects in RAW264.7 cells (mouse macrophage cells), a commonly used in vitro model for investigating anti-inflammatory compounds. researchgate.netmdpi.com Such studies typically involve assessing the compound's ability to reduce the production of pro-inflammatory mediators. researchgate.netucl.ac.uk

Mechanistic investigations using cell-based assays often involve:

Cytotoxicity Assays: These assays, such as MTT assays, quantify cell viability and assess the compound's ability to induce cell death. omu.ac.jp For compounds like this compound, which show cytotoxic effects, further studies delve into the mode of cell death (e.g., apoptosis) and the underlying cellular pathways, such as mitochondrial pathways.

Enzyme Inhibition Assays: These assays determine if this compound can inhibit specific enzymes involved in disease pathways. Such studies are crucial for understanding the compound's mechanism of action and its potential as an enzyme inhibitor. khanacademy.orgnih.govsavemyexams.commdpi.comstemcell.com

Signal Transduction Studies: These assays investigate how this compound affects cellular signaling pathways, which can involve measuring changes in protein phosphorylation, gene expression (e.g., using reporter gene assays), or cytokine secretion profiles. researchgate.netchildrenshospital.org

Dose-Response Curves: Establishing dose-response relationships is critical in all cell-based assays to determine the potency and efficacy of this compound, ensuring that effects are concentration-dependent and specific.

Table 1: Key Cell-Based Assay Findings for this compound

| Cell Line | Biological Activity | Key Finding/IC50 (μg mL−1) | Reference |

| KB cells | Cytotoxicity | 7.0 | preprints.orgacs.org |

| RAW264.7 cells | Anti-inflammatory | Activity observed | researchgate.netmdpi.com |

Human pluripotent stem cells (hPSCs), including human embryonic stem cells (hESCs) and human induced pluripotent stem cells (hiPSCs), represent powerful in vitro models for studying human development and disease. stemcell.comhpscreg.euumich.edu These cells possess the unique ability to self-renew indefinitely and differentiate into virtually any cell type in the human body, making them invaluable for disease modeling, drug discovery, and toxicology evaluation. stemcell.comhpscreg.euumich.eduresearchgate.net

While hPSC-derived models offer significant advantages, such as providing patient-specific cellular systems and reducing the reliance on animal testing, specific applications of this compound research utilizing hPSC-derived models have not been widely reported in the current literature. However, given this compound's observed cytotoxic and anti-inflammatory activities, hPSC-derived models could serve as relevant platforms for future investigations into its effects on specific human cell lineages, disease mechanisms, and potential therapeutic targets. stemcell.comhpscreg.euumich.eduresearchgate.net

Non-human experimental models, primarily animal models, play a crucial role in preclinical research to assess the biological activity of compounds in a more complex, integrated biological system before human trials. These models are selected based on their physiological and pathophysiological similarities to humans and their relevance to the disease or biological phenomenon under investigation. khanacademy.org

Although direct, specific in vivo studies focusing solely on this compound are not extensively detailed in the provided literature, the broader context of marine natural product research, from which this compound originates, frequently employs non-human models to evaluate biological activities. For instance, other compounds structurally related to this compound or isolated from the same marine sources have been investigated in in vivo assays to assess their toxicity or other biological effects. preprints.org Animal models, such as mice and rats, are commonly used for evaluating drug efficacy, toxicity, and understanding basic disease mechanisms. khanacademy.orgumich.edu Non-mammalian models, including C. elegans and zebrafish, are also increasingly utilized for early-stage drug discovery due to their rapid life cycles, lower cost, and genetic tractability, making them suitable for high-throughput screening of biological activity. khanacademy.org Given this compound's reported cytotoxic and anti-inflammatory properties, relevant non-human experimental models would typically involve those designed to study cancer progression, inflammation, or general pharmacological responses in a living system.

Future Directions and Emerging Research Avenues for Teurilene

Addressing Remaining Synthetic Challenges and Enhancing Scalability

The total synthesis of Teurilene has been achieved through various methodologies, including epoxide-opening cascades initiated by Nicholas reactions and oxidative cyclizations promoted by Rhenium and Chromium nih.gov. Despite these successes, challenges remain in achieving highly scalable and economically viable synthetic routes.

Current synthetic strategies for this compound often rely on precise stereochemical control during ring formation, facilitated by epoxide functionalization, and regioselective cyclization, enabled by the Nicholas reaction nih.gov. For instance, a Nicholas reaction has been demonstrated to yield the oxatricyclic ring system of this compound with a 75% yield nih.gov. However, scaling up the synthesis of complex natural products like this compound from laboratory to industrial production introduces several hurdles. These include optimizing complex reaction pathways to minimize side reactions and undesired by-products, developing efficient and cost-effective purification and isolation techniques, and ensuring economic viability through the use of affordable reagents and catalysts.

Future efforts in this compound synthesis should focus on:

Process Optimization: Employing computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, to predict reaction energetics, transition states, solvent effects, and catalyst interactions. These predictions can then be validated through small-scale pilot reactions to optimize conditions for larger scales nih.gov.

Enhanced Reproducibility: Implementing rigorous quality control measures, including step-by-step kinetic profiling using in situ IR or Raman spectroscopy, to monitor reaction progress and ensure consistent results across batches nih.gov.

Green Chemistry Integration: Exploring sustainable and environmentally friendly synthetic routes, and investigating the recycling and reuse of reaction components to reduce waste and improve economic feasibility.

Scalability Considerations: Thoroughly evaluating factors such as cycle times, mixing rates, heat transfer, equipment and utility costs, raw material availability, and waste management when transitioning from laboratory to plant production.

Deeper Elucidation of this compound's Molecular Mechanisms of Action

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, notably human cervical cancer (KB) cells, suggesting its potential as an anticancer agent nih.gov. However, a comprehensive understanding of its precise molecular mechanisms of action is still evolving.

Current research indicates that this compound's cytotoxic effects may stem from its ability to disrupt cellular processes critical for cancer cell survival nih.gov. As an oxasqualenoid, this compound is thought to possess an ionophoric nature, which could facilitate its binding with physiologically important metallic cations, contributing to its observed biological activities. Comparative studies with structurally related compounds, such as eurylene (B1198115), highlight that this compound's unique structural features dictate its distinct bioactivity profile nih.gov.

Future research avenues should prioritize:

Target Identification: Utilizing advanced proteomic and genomic approaches to identify specific cellular targets and pathways modulated by this compound. This could involve affinity-based probes, quantitative proteomics, and transcriptomic analyses.

Structural-Activity Relationship (SAR) Studies: Conducting detailed SAR studies by synthesizing various this compound analogs. This involves systematically modifying substituents, such as alkyl chains and stereocenters, and evaluating their impact on bioactivity nih.gov. Pharmacophore mapping and comparative SAR studies with other marine ethers, like brevetoxins, can help pinpoint critical binding motifs and functional groups essential for its activity nih.gov.

Cellular Pathway Mapping: Investigating the downstream signaling events triggered by this compound's interaction with its targets, including effects on cell cycle progression, apoptosis, and cellular metabolism.

Development of Novel Analogs for Mechanistic Probes

The development of novel this compound analogs is crucial not only for optimizing its biological activity but also for serving as mechanistic probes to dissect its molecular interactions. The inherent complexity of this compound's structure, particularly its three linked 2,5-disubstituted tetrahydrofuran (B95107) (THF) rings and meso-symmetry, offers a rich scaffold for structural modifications.

The future direction for analog development includes:

Rational Design: Employing computational chemistry and molecular docking studies to rationally design analogs with improved binding affinity or selectivity towards identified targets. This can guide the modification of specific functional groups or stereochemical centers nih.gov.

Diversity-Oriented Synthesis: Exploring diversity-oriented synthetic approaches to generate a library of this compound analogs with diverse structural variations. This broadens the scope for discovering compounds with enhanced potency, altered selectivity, or novel mechanisms of action.

Biotransformation Studies: Investigating the potential for enzymatic modifications or biotransformation pathways to generate novel this compound derivatives with altered biological profiles.

Fluorescent and Affinity Probes: Synthesizing this compound analogs incorporating fluorescent tags or biotin (B1667282) handles. These probes can be invaluable tools for visualizing this compound's localization within cells, identifying its binding partners, and studying its dynamic interactions in real-time.

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming drug discovery and chemical research, offering powerful tools to accelerate the understanding and development of compounds like this compound. While not yet widely reported specifically for this compound, the general applications of AI and ML are highly relevant for its future research.

Potential applications of AI and ML in this compound research include:

Predictive Modeling for Synthesis: AI/ML algorithms can be trained on existing synthetic data to predict optimal reaction conditions, select appropriate catalysts, and anticipate yields for new this compound derivatives, thereby streamlining synthetic route design nih.gov.

Structure-Activity Relationship (SAR) Prediction: ML models can analyze vast datasets of chemical structures and their biological activities to predict the activity of novel this compound analogs, guiding the design of more potent and selective compounds nih.gov.

Target Identification and Drug repurposing: AI can be used to analyze biological data (e.g., gene expression profiles, protein-protein interaction networks) to predict potential therapeutic targets for this compound or identify existing drugs that share similar mechanisms, facilitating repurposing efforts.

Virtual Screening and Lead Optimization: ML-powered virtual screening can rapidly evaluate large chemical libraries for compounds with this compound-like properties, while AI-driven optimization algorithms can fine-tune lead compounds for desired pharmacokinetic and pharmacodynamic profiles.

Biosynthetic Pathway Elucidation: AI can assist in analyzing genomic and metabolomic data to predict novel enzymes or pathways involved in this compound biosynthesis, particularly in unexplored marine organisms.

Unexplored Biosynthetic Pathways and Metabolic Engineering Implications

Future research in this area should focus on:

Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes responsible for the sequential epoxidation of squalene (B77637) and the subsequent stereoselective epoxide-opening cascades that lead to this compound's complex polycyclic structure. This could involve metagenomic approaches to explore the biosynthetic potential of marine microorganisms associated with Laurencia obtusa.

Genetic and Metabolic Engineering: Once key biosynthetic genes are identified, metabolic engineering strategies can be employed to enhance this compound production in its native host or to establish heterologous production in more amenable microbial or plant systems. This involves manipulating metabolic pathways to increase the flux towards this compound precursors and optimize the expression of relevant enzymes.

Understanding Regulatory Networks: Elucidating the genetic and environmental factors that regulate this compound biosynthesis in its natural environment. This knowledge can inform strategies for inducing higher yields in cultivated organisms.

Biosynthetic Pathway Diversification: Exploring the potential to engineer this compound's biosynthetic pathway to produce novel, "new-to-nature" polyether compounds with potentially enhanced or altered biological activities. This could involve introducing mutations in key enzymes or combining elements from different biosynthetic pathways.

Q & A

Q. What are the established synthetic routes for Teurilene, and how do they address stereochemical challenges?

this compound, a cyclic ether marine natural product, is synthesized via retrosynthetic strategies such as epoxide-opening cascades triggered by Nicholas reactions . Key methodologies include:

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Structural elucidation requires a combination of:

Q. How can researchers design bioactivity assays for this compound-derived compounds?

Prioritize target-specific in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to marine natural product pharmacology. Include dose-response curves and controls for nonspecific interactions. Validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity data?

Discrepancies often arise from variations in:

Q. How can computational modeling optimize this compound’s synthetic scalability?

Use density functional theory (DFT) to predict reaction energetics and transition states for key steps (e.g., epoxide ring-opening). Pair with molecular dynamics simulations to assess solvent effects and catalyst interactions. Validate predictions with small-scale pilot reactions .

Q. What methodologies ensure reproducibility in this compound’s total synthesis?

- Step-by-step kinetic profiling : Monitor reaction progress via in situ IR or Raman spectroscopy.

- Robust purification protocols : Employ flash chromatography with orthogonal solvent systems.

- Crystallization optimization : Screen solvents/additives to improve crystal yield for X-ray analysis .

Q. How do researchers design experiments to probe this compound’s structure-activity relationships (SAR)?

- Analog synthesis : Modify substituents (e.g., alkyl chains, stereocenters) and test bioactivity.

- Pharmacophore mapping : Use molecular docking to identify critical binding motifs.

- Comparative SAR studies : Cross-reference data with structurally related marine ethers (e.g., brevetoxins) to isolate unique functional groups .

Methodological Guidelines

- For synthetic challenges : Always include negative controls (e.g., reaction without catalyst) and characterize all intermediates .

- For data validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in bioactivity datasets .

- For computational studies : Calibrate force fields using experimental crystallographic data to improve predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.